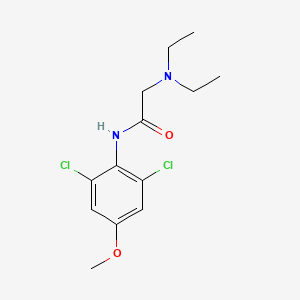

N-(2,6-dichloro-4-methoxyphenyl)-2-(diethylamino)acetamide

Description

Properties

IUPAC Name |

N-(2,6-dichloro-4-methoxyphenyl)-2-(diethylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2O2/c1-4-17(5-2)8-12(18)16-13-10(14)6-9(19-3)7-11(13)15/h6-7H,4-5,8H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLGKNDFJFFZFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=C(C=C1Cl)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70217946 | |

| Record name | p-Acetanisidide, 2',6'-dichloro-2-diethylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67625-05-2 | |

| Record name | p-Acetanisidide, 2',6'-dichloro-2-diethylamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067625052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Acetanisidide, 2',6'-dichloro-2-diethylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

| Compound | Role | Source/Notes |

|---|---|---|

| 2,6-Dichloro-4-methoxyaniline | Aromatic amine precursor | Commercially available or synthesized via chlorination and methylation of phenol derivatives |

| 2-(Diethylamino)acetyl chloride | Acylating agent | Prepared from 2-(diethylamino)acetic acid via reaction with thionyl chloride or oxalyl chloride |

Synthetic Procedure

Formation of 2-(Diethylamino)acetyl chloride:

2-(Diethylamino)acetic acid is reacted with thionyl chloride (SOCl2) under reflux conditions to yield the corresponding acyl chloride. This step is typically performed under anhydrous conditions to prevent hydrolysis.Amide Bond Formation:

The 2,6-dichloro-4-methoxyaniline is dissolved in an inert solvent such as dichloromethane or tetrahydrofuran (THF), often in the presence of a base like triethylamine to scavenge the generated HCl. The acyl chloride is added dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.Work-up and Purification:

After completion, the reaction mixture is quenched with water, and the organic layer is separated. The crude product is purified by recrystallization or chromatographic techniques to obtain pure this compound.

Alternative Methods

Use of Coupling Reagents:

Instead of acyl chlorides, carbodiimide-based coupling reagents (e.g., EDC, DCC) can be employed to activate 2-(diethylamino)acetic acid for amide bond formation with the aromatic amine.Continuous Flow Synthesis:

Industrial scale synthesis may utilize continuous flow reactors to optimize yield, purity, and process safety by precise control of reaction parameters such as temperature, mixing, and reaction time.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, THF, or similar | Anhydrous preferred |

| Temperature | 0–5 °C during acylation | Controls reaction rate and selectivity |

| Base | Triethylamine or pyridine | Neutralizes HCl byproduct |

| Reaction Time | 1–4 hours | Monitored by TLC or HPLC |

| Purification | Recrystallization or chromatography | Ensures high purity |

Research Findings and Data

- The presence of electron-withdrawing dichloro groups and electron-donating methoxy groups on the phenyl ring influences the nucleophilicity of the amine and the reactivity of the aromatic system during acylation.

- The diethylamino moiety enhances solubility and may improve biological membrane permeability.

- Purity and yield optimization depend on solvent choice, temperature control, and stoichiometric ratios of reagents.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Synthesis of acyl chloride | 2-(Diethylamino)acetic acid + SOCl2, reflux | Formation of reactive acyl chloride |

| Amide coupling | 2,6-Dichloro-4-methoxyaniline + acyl chloride + base, 0–5 °C | Formation of amide bond |

| Purification | Recrystallization or chromatography | Isolated pure this compound |

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichloro-4-methoxyphenyl)-2-(diethylamino)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(2,6-dichloro-4-methoxyphenyl)-2-(diethylamino)acetamide possesses a unique chemical structure that enhances its biological activity. The presence of dichloro and methoxy groups on the phenyl ring contributes to its interaction with biological targets, such as enzymes and receptors, potentially modulating their activity effectively. Its molecular formula is C12H16Cl2N2O2, with a molecular weight of 305.20 g/mol.

Scientific Research Applications

-

Medicinal Chemistry

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its derivatives have been studied for their efficacy in treating infections caused by resistant strains.

- Anticancer Activity : In vitro studies have demonstrated that this compound has potential anticancer properties. It has shown activity against several cancer cell lines, including leukemia and melanoma, highlighting its potential as a therapeutic agent .

-

Biochemical Pathways

- The compound acts as a precursor in the synthesis of heterocyclic compounds, which are of interest due to their diverse biological activities. Its interaction with specific biochemical pathways can lead to the development of novel therapeutic agents targeting various diseases.

- Industrial Applications

Case Study 1: Anticancer Activity Evaluation

A study conducted using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocol evaluated the anticancer activity of this compound across multiple cancer cell lines. The results indicated low cytotoxicity but notable sensitivity in specific leukemia lines at a concentration of 10 µM .

| Cancer Type | Cell Line | Sensitivity Level |

|---|---|---|

| Leukemia | K-562 | Moderate |

| Colon | HCT-15 | Low |

| Melanoma | SK-MEL-5 | Low |

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. Results demonstrated significant inhibition zones compared to controls, indicating its potential use as an antimicrobial agent in clinical settings.

Mechanism of Action

The mechanism of action of N-(2,6-dichloro-4-methoxyphenyl)-2-(diethylamino)acetamide depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of dichloro and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Lidocaine and Derivatives

Lidocaine Hydrochloride (C₁₄H₂₂N₂O·HCl, CAS 73-78-9) shares the acetamide backbone and diethylamino group but differs in its aryl substitution: a 2,6-dimethylphenyl group replaces the dichloro-methoxy moiety. This structural variation reduces electronegativity and alters pharmacological activity.

Pesticide-Related Acetamides

Several herbicidal acetamides, such as alachlor (CAS 15972-60-8) and pretilachlor (CAS 51218-49-6), feature chloro substituents and alkoxy groups. For example, alachlor has a 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl) structure.

| Parameter | Target Compound | Alachlor |

|---|---|---|

| Substituents | 2,6-Dichloro-4-methoxy, diethylamino | 2-Chloro, methoxymethyl, diethylphenyl |

| Molecular Weight | 314.59 g/mol | 269.76 g/mol |

| Application | Research compound | Herbicide |

Dichlorophenyl-Substituted Acetamides

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (C₁₁H₈Cl₂N₂OS) replaces the diethylamino group with a thiazole ring. This substitution eliminates the basic amine, reducing water solubility but introducing hydrogen-bonding capacity via the thiazole nitrogen. The target compound’s diethylamino group may enhance solubility in polar solvents compared to this analog .

N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (C₁₄H₁₀Cl₃NO) retains the dichlorophenyl group but lacks the methoxy and diethylamino substituents. This simpler structure is a diclofenac impurity, highlighting how functional groups dictate pharmacological vs. industrial roles .

Key Research Findings and Implications

- Structural Flexibility: The diethylamino group and dichloro-methoxy substitution distinguish the target compound from analogs, suggesting unique interactions with biological targets or materials.

- Safety Concerns : Compared to lidocaine, the higher chlorine content may increase toxicity, necessitating careful handling .

- Crystallography: Substituents influence molecular packing; the diethylamino group may disrupt hydrogen-bonding networks observed in thiazole-containing analogs .

Biological Activity

N-(2,6-dichloro-4-methoxyphenyl)-2-(diethylamino)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 305.20 g/mol. Its structure features a dichloro and methoxy group on a phenyl ring, along with a diethylamino acetamide moiety. These structural characteristics are significant as they influence the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 305.20 g/mol |

| CAS Number | 99847-81-1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of the dichloro and methoxy groups enhances its binding affinity and specificity for these targets.

Potential Mechanisms:

- Enzyme Modulation : The compound may inhibit or activate certain enzymes that play crucial roles in cellular processes.

- Receptor Interaction : It can bind to receptors, potentially influencing signaling pathways associated with cancer proliferation or microbial resistance.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's ability to disrupt microbial cell functions makes it a candidate for developing new antimicrobial agents.

Anticancer Properties

Studies have shown that this compound possesses anticancer properties, potentially through mechanisms such as:

- Inducing apoptosis in cancer cells.

- Inhibiting tumor growth by interfering with cell cycle progression.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that this compound effectively reduced the viability of several cancer cell lines in vitro. The compound showed a dose-dependent response, indicating its potential as an anticancer agent .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy of the compound against gram-positive and gram-negative bacteria. Results indicated that it inhibited bacterial growth significantly at lower concentrations compared to standard antibiotics .

- Structure-Activity Relationship (SAR) : Research on SAR revealed that modifications in the diethylamino group could enhance biological activity. For instance, variations in substituents on the phenyl ring were found to affect both potency and selectivity towards specific biological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,6-dichloro-4-methoxyphenyl)-2-(diethylamino)acetamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A common approach involves coupling 2,6-dichloro-4-methoxyaniline with 2-(diethylamino)acetyl chloride in dichloromethane using triethylamine as a base at 273 K. Stirring for 3–5 hours under anhydrous conditions is critical to avoid hydrolysis. Post-synthesis, extraction with dichloromethane and washing with saturated NaHCO₃/brine solutions improve purity . Yield optimization may require adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of aniline to acyl chloride) and controlled temperature gradients during crystallization (e.g., slow evaporation from toluene or acetone mixtures) .

Q. How can the crystal structure and molecular conformation of this compound be validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include dihedral angles between aromatic rings and the acetamide group, which influence intermolecular interactions. For example, in related N-substituted acetamides, dihedral angles between phenyl rings and the acetamide moiety range from 10.8° to 85.8°, stabilized by N–H···O hydrogen bonds and C–H···π interactions . SC-XRD refinement should include riding models for H atoms and isotropic refinement for N–H groups .

Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and functional groups?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) typically shows signals for methoxy (δ ~3.8 ppm), diethylamino (δ ~3.3–3.5 ppm for CH₂, δ ~1.1 ppm for CH₃), and aromatic protons (δ ~6.8–7.5 ppm).

- FT-IR : Key peaks include N–H stretch (~3300 cm⁻¹), C=O (~1650 cm⁻¹), and C–O (methoxy, ~1250 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular mass (e.g., [M+H]⁺ for C₁₃H₁₇Cl₂N₂O₂: calc. 309.07) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and guide synthesis optimization?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and activation energies for acylation reactions. For example, reaction path searches using IRC (Intrinsic Reaction Coordinate) analysis help identify intermediates. Computational docking studies may also predict binding affinities to biological targets, such as enzymes or receptors .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

- Methodological Answer : Systematic solubility studies in polar (e.g., DMSO, MeOH) and nonpolar solvents (e.g., toluene) at varying temperatures (298–343 K) can generate phase diagrams. For instance, solubility in DMSO increases exponentially above 313 K due to disrupted hydrogen bonding. Conflicting data may arise from impurities; thus, HPLC-UV (C18 column, λ = 254 nm) is recommended to verify purity before solubility assays .

Q. How does substituent positioning (e.g., methoxy vs. chloro groups) influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs with substituent variations (e.g., replacing methoxy with ethoxy or chloro with fluoro). In vitro assays (e.g., enzyme inhibition or cell viability) paired with molecular dynamics simulations can reveal steric/electronic effects. For example, 2,6-dichloro substitution enhances steric hindrance, potentially reducing binding to hydrophobic enzyme pockets compared to mono-chloro analogs .

Q. What are the challenges in scaling up crystallization while maintaining polymorph control?

- Methodological Answer : Polymorph screening via solvent-antisolvent methods (e.g., adding hexane to DMSO solutions) identifies stable forms. In situ Raman spectroscopy monitors nucleation kinetics. For scale-up, cooling crystallization at 0.5 K/min minimizes defects. Metastable forms may emerge if supersaturation exceeds 1.5; thus, seeding with SC-XRD-validated crystals is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.